1H-Inden-1-one, 4-amino-6-fluoro-2,3-dihydro-
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Overview
Description
1H-Inden-1-one, 4-amino-6-fluoro-2,3-dihydro- is a chemical compound that belongs to the class of indenones. Indenones are characterized by a fused ring system consisting of a benzene ring fused to a cyclopentene ring with a ketone group. The presence of amino and fluoro substituents on the indenone ring imparts unique chemical and biological properties to this compound.
Preparation Methods
The synthesis of 1H-Inden-1-one, 4-amino-6-fluoro-2,3-dihydro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-one.
Amination: The amino group at the 4-position can be introduced through nucleophilic substitution reactions using appropriate amine sources under controlled conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1H-Inden-1-one, 4-amino-6-fluoro-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The amino and fluoro substituents can participate in substitution reactions, leading to the formation of various derivatives.
Condensation: The compound can undergo condensation reactions with other carbonyl compounds to form larger, more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.
Scientific Research Applications
1H-Inden-1-one, 4-amino-6-fluoro-2,3-dihydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 4-amino-6-fluoro-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The amino and fluoro substituents can influence the compound’s binding affinity and selectivity towards various biological receptors and enzymes. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of its interactions with target molecules.
Comparison with Similar Compounds
1H-Inden-1-one, 4-amino-6-fluoro-2,3-dihydro- can be compared with other similar compounds, such as:
1H-Inden-1-one, 2,3-dihydro-: Lacks the amino and fluoro substituents, resulting in different chemical and biological properties.
4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one: Contains a bromo substituent instead of an amino group, leading to variations in reactivity and applications.
Indole derivatives: Share a similar fused ring system but differ in the presence of nitrogen in the ring structure, leading to distinct biological activities.
The uniqueness of 1H-Inden-1-one, 4-amino-6-fluoro-2,3-dihydro- lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H8FNO |
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Molecular Weight |
165.16 g/mol |
IUPAC Name |
4-amino-6-fluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8FNO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2,11H2 |
InChI Key |
QISJBTWNFAOFKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)F)N |
Origin of Product |
United States |
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